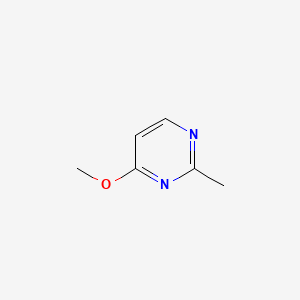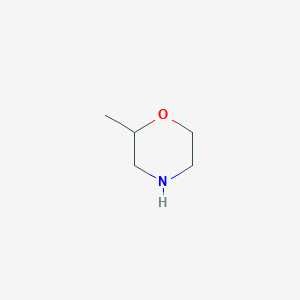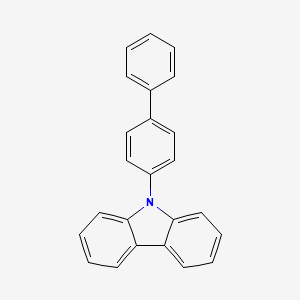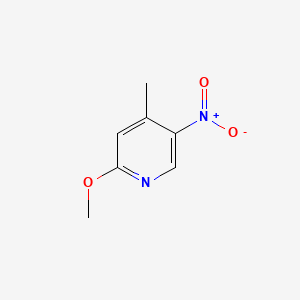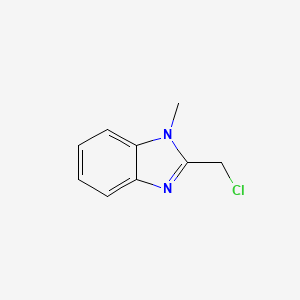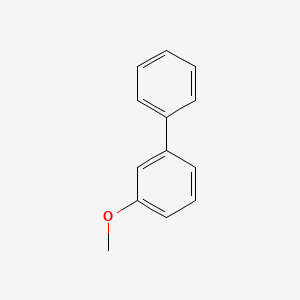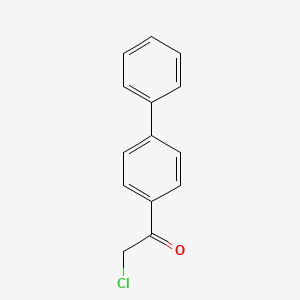
3-Nonenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Nonenoic acid is a carboxylic acid with a non-conjugated C=C double bond . It has the empirical formula C9H16O2, a CAS number of 4124-88-3, and a molecular weight of 156.22 . It is used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon chain with a double bond between the sixth and seventh carbons, and a carboxylic acid group at the end of the chain . The SMILES string representation is CCCCCC=CCC(O)=O .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 261.4±9.0 °C at 760 mmHg, and a flash point of 158.7±13.9 °C . It has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 165.3±3.0 cm3 .科学的研究の応用
Regioselective Hydrogenation in Organic Synthesis
3-Nonenoic acid has been studied in the context of regioselective hydrogenation, a process crucial in organic synthesis. Okano et al. (1992) found that the hydrogenation of 3,8-nonadienoic acid to 8-nonenoic acid can be influenced by the addition of water, demonstrating a novel approach to controlling product selectivity in organic reactions (Okano, Kaji, Isotani, & Kiji, 1992).
Synthesis of Odorants
Dai et al. (2012) explored the synthesis of 2-nonen-4-olide, an odorant, starting from heptanal. In this process, (E)-3-Nonenoic acid is prepared and subsequently transformed into the odorant, illustrating the potential of this compound in the fragrance industry (Dai, Tian, Sun, Sun, Chen, & Liu, 2012).
Atmospheric Chemistry Studies
Fang et al. (2010) conducted a study on nitrogen and oxygen isotopic composition of precipitation nitrate in Guangzhou City, China. While not directly related to this compound, this research provides context for understanding atmospheric chemistry processes that can impact various organic compounds including this compound (Fang, Koba, Wang, Wen, Li, Takebayashi, Liu, & Yoh, 2010).
Synthesis of Pharmaceutical Intermediates
Fujisawa et al. (1982) demonstrated the use of 3-alkenoate as a masked synthon of 4-oxo-2-alkenoate, converting 3-nonenoate into 4-oxo-2-nonenoate. This method could be applied in the synthesis of pharmaceutical intermediates, showcasing the versatility of this compound derivatives in medicinal chemistry (Fujisawa, Takeuchi, & Sato, 1982).
Production of Chiral Hydroxyalkanoic Acids
Ren et al. (2005) reported an efficient method for producing chiral hydroxyalkanoic acids from bacterial polyhydroxyalkanoates, including 3-hydroxy-8-nonenoic acid. These acids have applications in the pharmaceutical and medical industries due to their enantiomeric purity (Ren, Grubelnik, Hoerler, Ruth, Hartmann, Felber, & Zinn, 2005).
作用機序
Target of Action
3-Nonenoic acid is primarily used as a biochemical assay reagent . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that this compound is a carboxylic acid with a non-conjugated c=c double bond . This structure suggests that it may interact with its targets through the carboxylic acid group or the double bond.
Biochemical Pathways
As a biochemical reagent, it is likely used in a variety of biochemical assays and could potentially affect multiple pathways depending on the context of the experiment .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This suggests that it may have certain ADME properties that allow it to be detected and analyzed in this manner.
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the experiment in which it is used .
Action Environment
As a biochemical reagent, it is likely that factors such as ph, temperature, and the presence of other chemicals could potentially influence its action .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Nonenoic acid involves the oxidation of 1-Nonene using a suitable oxidizing agent.", "Starting Materials": [ "1-Nonene", "Oxidizing agent (e.g. potassium permanganate, chromic acid, or ozone)" ], "Reaction": [ "1-Nonene is reacted with the oxidizing agent in the presence of a solvent (e.g. acetone or dichloromethane) and a catalyst (e.g. sodium hydroxide or sulfuric acid).", "The reaction mixture is stirred at a suitable temperature (e.g. room temperature or reflux) until the desired product is obtained.", "The product is then isolated and purified using standard techniques (e.g. extraction, distillation, or chromatography).", "The final product is 3-Nonenoic acid." ] } | |
CAS番号 |
4124-88-3 |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
non-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11) |
InChIキー |
ZBPYTVBKHKUNHG-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(=O)O |
正規SMILES |
CCCCCC=CCC(=O)O |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-nonenoic acid ethyl ester in fruit aroma?
A1: Research indicates that this compound ethyl ester plays a crucial role in the aroma profile of Chaenomeles sinensis fruits during storage. While initially not a dominant aroma component, its relative content significantly increases over time. After 90 days of storage at 8°C, it becomes a critical aroma component, reaching 21.67% of the total volatile compounds. This suggests that the esterification of this compound during storage contributes to the evolving aroma profile of the fruit. []
Q2: Can you describe a synthetic route for producing 2-nonen-4-olide, a related compound, and its odor profile?
A2: 2-nonen-4-olide, structurally similar to this compound, can be synthesized efficiently in three steps starting from heptanal. First, a Knoevenagel condensation of malonic acid and heptanal yields (E)-3-nonenoic acid. This is followed by oxidation with performic acid, leading to 3-hydroxynonan-4-olide via a process involving lactonization. Finally, reacting the lactone with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) results in the elimination product, 2-nonen-4-olide. [] This compound exhibits an oily, coconut-like, and rancid odor, as confirmed by GC-olfactory analysis and sniffing blotter tests. []
Q3: Are there any studies on the autoxidation of this compound methyl ester?
A3: While the provided research doesn't directly investigate this compound, a study explored the autoxidation of its close analog, this compound methyl ester, in the presence of methanol and protons. [] This research aimed to understand the oxidative degradation pathways and the influence of reaction conditions on the formation of hydroperoxide isomers. This information could be valuable when considering the stability and potential degradation products of this compound itself, especially in similar conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




